molecular formula C11H11FN2O B14360744 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole CAS No. 93854-86-5

2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B14360744
CAS No.: 93854-86-5
M. Wt: 206.22 g/mol
InChI Key: IKBPNXSHJHSBSN-UHFFFAOYSA-N
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Description

2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a benzofuran ring fused with an imidazole ring. The presence of a fluorine atom on the benzofuran ring adds unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving diamines and carbonyl compounds.

    Coupling of the Rings: The final step involves coupling the benzofuran and imidazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The benzofuran and imidazole rings may contribute to the compound’s ability to interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-1H-imidazole: Lacks the dihydro group on the imidazole ring.

    2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-triazole: Contains a triazole ring instead of an imidazole ring.

Uniqueness

The unique combination of the benzofuran and imidazole rings, along with the presence of the fluorine atom, distinguishes 2-(7-Fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

93854-86-5

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H11FN2O/c12-8-3-1-2-7-6-9(15-10(7)8)11-13-4-5-14-11/h1-3,9H,4-6H2,(H,13,14)

InChI Key

IKBPNXSHJHSBSN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2CC3=C(O2)C(=CC=C3)F

Origin of Product

United States

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